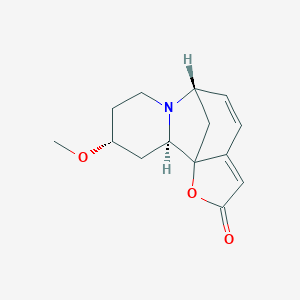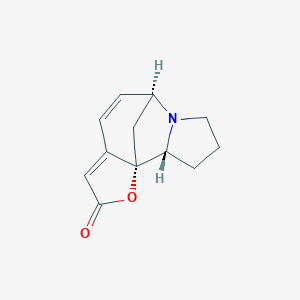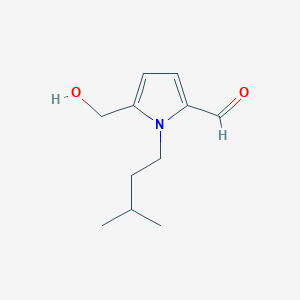
Ganoine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ganoine is a mineralized tissue present in the scales and bones of certain fish species. It is composed of a unique type of calcium phosphate known as fluorapatite, making it resistant to acid and enzymatic degradation. Ganoine has recently gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of ganoine is not fully understood. However, it is believed that the high mineral content of ganoine plays a key role in its biological activity. The mineralization of ganoine may enhance its mechanical properties, making it more resistant to degradation and providing a scaffold for cellular attachment and proliferation.
Biochemische Und Physiologische Effekte
Ganoine has been shown to stimulate the growth and differentiation of bone cells in vitro. Additionally, it has been shown to have antibacterial properties, inhibiting the growth of various bacterial strains. Ganoine has also been shown to have antioxidant activity, which may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ganoine in lab experiments is its high mineral content, which can provide a stable and consistent source of calcium and phosphate ions. Additionally, ganoine is readily available from fish scales and bones, making it a cost-effective material for research. However, one limitation of using ganoine is its complex structure, which can make it difficult to isolate and study specific components.
Zukünftige Richtungen
There are many potential future directions for research on ganoine. One area of interest is the development of ganoine-based biomaterials for bone regeneration and repair. Additionally, further studies are needed to fully understand the mechanism of action of ganoine and its potential therapeutic applications. Other potential future directions include the development of ganoine-based antimicrobial agents and the investigation of ganoine as a potential source of bioactive compounds.
Synthesemethoden
The synthesis of ganoine involves the deposition of fluorapatite crystals within the collagen matrix of the fish scales and bones. The process is initiated by the secretion of calcium and phosphate ions from specialized cells known as odontoblasts or osteoblasts. These ions then combine to form tiny crystals that grow and align within the collagen fibers, eventually forming a dense and mineralized tissue.
Wissenschaftliche Forschungsanwendungen
Ganoine has been studied extensively in the fields of biomaterials and tissue engineering. Its unique properties, such as its high mineral content and resistance to degradation, make it an attractive candidate for the development of novel biomaterials for bone regeneration and repair. Additionally, ganoine has been shown to have antimicrobial properties, making it a potential candidate for use in medical devices and implants.
Eigenschaften
CAS-Nummer |
133086-80-3 |
|---|---|
Produktname |
Ganoine |
Molekularformel |
C11H17NO2 |
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
5-(hydroxymethyl)-1-(3-methylbutyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H17NO2/c1-9(2)5-6-12-10(7-13)3-4-11(12)8-14/h3-4,7,9,14H,5-6,8H2,1-2H3 |
InChI-Schlüssel |
QFUKUPZJJSMEGE-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C(=CC=C1C=O)CO |
Kanonische SMILES |
CC(C)CCN1C(=CC=C1C=O)CO |
Andere CAS-Nummern |
133086-80-3 |
Synonyme |
1-isopentyl-2-formyl-5-hydroxymethylpyrrole ganoderma alkaloid A ganoine N-isopentyl-5-hydroxymethylpyrryl aldehyde |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



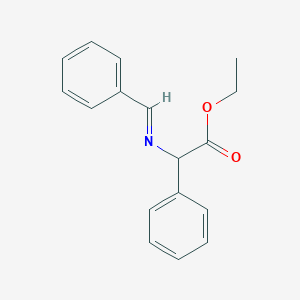
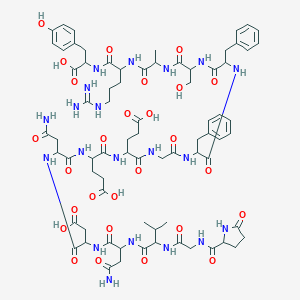
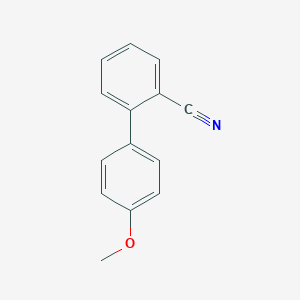
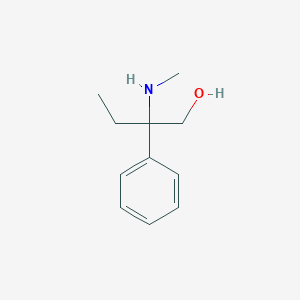
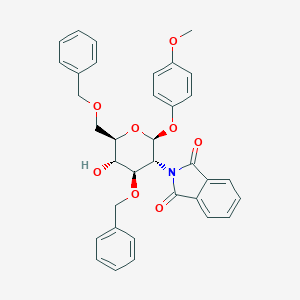
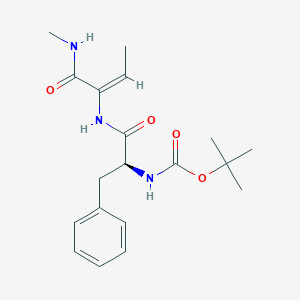

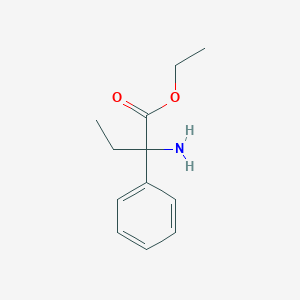
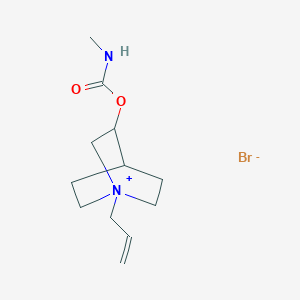
![4-Imidazolidinone, 2,2-dimethyl-3-[(1-methylethylidene)amino]-](/img/structure/B137653.png)
![2-[(3S,6S,9S,15S,18S,21S,24S,27S,30S)-15,18-di(butan-2-yl)-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid](/img/structure/B137655.png)
